molecular formula C8H6N2O3 B7963519 2-(Isoxazolo[4,5-B]pyridin-3-YL)acetic acid

2-(Isoxazolo[4,5-B]pyridin-3-YL)acetic acid

Cat. No.: B7963519
M. Wt: 178.14 g/mol
InChI Key: LXUCEKSICMUWNW-UHFFFAOYSA-N
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Description

2-(Isoxazolo[4,5-B]pyridin-3-YL)acetic acid is a heterocyclic compound that features an isoxazole ring fused to a pyridine ring, with an acetic acid moiety attached at the 3-position of the isoxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isoxazolo[4,5-B]pyridin-3-YL)acetic acid typically involves the cyclization of appropriate precursors. The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Isoxazolo[4,5-B]pyridin-3-YL)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 2-(Isoxazolo[4,5-B]pyridin-3-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isoxazolo[4,5-B]pyridin-3-YL)acetic acid is unique due to its fused ring structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-([1,2]oxazolo[4,5-b]pyridin-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-7(12)4-5-8-6(13-10-5)2-1-3-9-8/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUCEKSICMUWNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=NO2)CC(=O)O)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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